molecular formula C11H12O2 B2977927 6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane CAS No. 1934507-71-7

6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane

Cat. No.: B2977927
CAS No.: 1934507-71-7
M. Wt: 176.215
InChI Key: OKKBUIMJAZZZQV-UHFFFAOYSA-N
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Description

6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane is a chemical compound with the CAS Number 1934507-71-7 and a molecular formula of C11H12O2 . It features a bicyclic structure that incorporates a phenyl substituent, making it a valuable scaffold in organic and medicinal chemistry research . Compounds with this core structure are of significant interest in the synthesis of novel heterocyclic compounds, which are often explored for their potential biological activities . Researchers utilize such specialized building blocks in drug discovery efforts, particularly for developing molecules that interact with specific therapeutic targets . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. It is offered with comprehensive documentation, including analytical data and safe handling information. Please note that this item may be subject to availability and is shipped cold-chain to ensure stability .

Properties

IUPAC Name

6-phenyl-3,7-dioxabicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-4-9(5-3-1)11-6-7-12-8-10(11)13-11/h1-5,10H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKBUIMJAZZZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1(O2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Phenyl 3,7 Dioxabicyclo 4.1.0 Heptane and Its Analogues

Strategies for the Construction of the Dioxabicyclo[4.1.0]heptane Skeleton

The formation of the fused oxirane and tetrahydropyran (B127337) rings in the 3,7-dioxabicyclo[4.1.0]heptane system requires precise control over bond formation and stereochemistry. Several powerful synthetic strategies have been developed to access this bridged bicyclic ether core.

Regioselective Epoxidation of Precursor Alkenes within Bicyclic Architectures

For instance, the synthesis of a substituted 2-phenyl-3,7-dioxabicyclo[4.1.0]heptane was achieved through the epoxidation of a dihydropyran intermediate. In a specific example, the treatment of (1S,2R,4R,6S)-4-Ethoxy-2-phenyl-3,6-dihydro-2H-pyran with meta-chloroperoxybenzoic acid (m-CPBA) resulted in the formation of (1S,2R,4R,6S)-4-Ethoxy-2-phenyl-3,7-dioxabicyclo[4.1.0]heptane. ualberta.ca This reaction highlights the diastereoselective nature of the epoxidation, where the peroxide attacks the double bond from the less sterically hindered face, leading to the desired bicyclic ether.

Table 1: Regioselective Epoxidation for the Synthesis of a Phenyl-Substituted Dioxabicyclo[4.1.0]heptane Analogue ualberta.ca

Starting MaterialReagentProduct
(1S,2R,4R,6S)-4-Ethoxy-2-phenyl-3,6-dihydro-2H-pyranm-CPBA(1S,2R,4R,6S)-4-Ethoxy-2-phenyl-3,7-dioxabicyclo[4.1.0]heptane

Cascade and Domino Reaction Approaches to Bridged Bicyclic Ethers

Cascade and domino reactions offer an elegant and atom-economical approach to the rapid assembly of complex molecular architectures from simpler starting materials in a single synthetic operation. scispace.comepdf.pub These reactions involve a sequence of intramolecular transformations, where the functionality for the subsequent step is generated in the preceding one.

While a specific cascade reaction for the direct synthesis of 6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane is not extensively documented, domino strategies have been successfully employed for the synthesis of other oxygen-bridged bicyclic ethers. For example, a domino reaction involving the coupling of 4-(2-hydroxyethyl)cyclohex-3-enols with aldehydes, catalyzed by molecular iodine, has been developed for the diastereoselective synthesis of octahydro-4a,7-epoxyisochromenes. This type of strategy, which combines multiple bond-forming events in one pot, holds significant potential for adaptation to the synthesis of phenyl-substituted dioxabicyclo[4.1.0]heptane systems.

Metal-Catalyzed Cyclization Processes (e.g., Palladium-Catalyzed Oxidative Cyclization)

Transition metal catalysis provides a powerful toolkit for the construction of complex cyclic and bicyclic ethers. Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of a wide variety of oxygen-containing heterocycles. cornell.edunih.gov

A notable example is the palladium-catalyzed cascade reaction for the synthesis of bicyclic ether scaffolds from linear diene-diol substrates. nih.govrsc.org This methodology utilizes a Pd redox-relay process to connect an initial oxypalladative cyclization with a subsequent π-allyl-Pd cyclization at remote sites. rsc.org This approach allows for the efficient construction of various bicyclic ether ring systems with high diastereoselectivity for the cis-ring fusion. nih.govrsc.org The inclusion of a large angular phenyl substituent has been shown to be tolerated in these reactions, affording complete α-diastereoselectivity at the vinyl side chain. rsc.org

Table 2: Representative Palladium-Catalyzed Oxidative Cyclization for Bicyclic Ether Synthesis rsc.org

Catalyst SystemSubstrate TypeKey Transformation
Pd(OTs)₂(MeCN)₂, Benzoquinone, Ca(OH)₂Linear diene-diolOxidative cyclization-redox relay-π-allyl-Pd cyclization

Although this method has been applied to a range of bicyclic ethers, its direct application to the synthesis of the 3,7-dioxabicyclo[4.1.0]heptane skeleton would require a specifically designed diene-diol precursor.

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The control of stereochemistry is paramount in the synthesis of complex molecules. For this compound, which contains multiple stereocenters, the development of stereoselective and asymmetric synthetic routes is of high importance.

Application of Asymmetric Epoxidation Techniques (e.g., Sharpless Asymmetric Epoxidation)

The Sharpless asymmetric epoxidation is a renowned and powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide as the oxidant. wikipedia.org The choice of the (R,R)- or (S,S)-tartrate ligand dictates the facial selectivity of the epoxidation, allowing for predictable control over the absolute stereochemistry of the resulting epoxide. wikipedia.org

This methodology is highly applicable to the synthesis of chiral precursors for this compound. For example, an appropriately substituted phenyl-containing allylic alcohol could be subjected to Sharpless asymmetric epoxidation to introduce a chiral epoxide. Subsequent intramolecular cyclization would then yield the desired enantiomerically enriched bicyclic ether. The success of this strategy hinges on the synthesis of the requisite allylic alcohol precursor.

Table 3: Key Reagents in Sharpless Asymmetric Epoxidation wikipedia.orgorganic-chemistry.org

ReagentRole
Titanium tetra(isopropoxide)Catalyst
Diethyl tartrate (DET)Chiral Ligand
tert-Butyl hydroperoxide (TBHP)Oxidant

The Sharpless epoxidation has been widely used in the total synthesis of various natural products containing epoxide and polyol functionalities. units.it

Diastereoselective Control in Multistep Reaction Sequences

Achieving diastereoselective control in the synthesis of complex cyclic systems often relies on a carefully designed multistep reaction sequence where the stereochemistry of each step is controlled. In the context of this compound, this can be achieved by leveraging substrate-controlled reactions where the existing stereocenters direct the stereochemical outcome of subsequent transformations.

As mentioned previously, the epoxidation of a chiral, non-racemic dihydropyran precursor proceeds with high diastereoselectivity. ualberta.ca The stereocenters within the dihydropyran ring direct the approach of the epoxidizing agent, leading to the formation of a single diastereomer of the final bicyclic product.

Furthermore, palladium-catalyzed cascade reactions for the synthesis of bicyclic ethers have demonstrated excellent diastereoselectivity, affording products with a cis-ring fusion. nih.govrsc.org Mechanistic studies suggest that this selectivity can arise from an equilibrium process that overcomes poor diastereoselectivity in the initial cyclization step. rsc.org This level of diastereocontrol is crucial for the synthesis of well-defined three-dimensional structures like the target molecule.

Kinetic Resolution Strategies for Enantiopure Epoxides

The synthesis of enantiomerically pure epoxides is crucial for the preparation of chiral molecules. Kinetic resolution is a key strategy for separating racemic mixtures of epoxides. One of the most effective methods is the hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes. acs.orgacs.orgnih.govunipd.it This technique has proven to be broadly applicable, demonstrating high selectivity for a wide array of terminal epoxides, including those with phenyl substituents. acs.orgsci-hub.box

The HKR process involves the addition of a substoichiometric amount of water to a racemic epoxide in the presence of a chiral cobalt-salen catalyst. One enantiomer of the epoxide is selectively hydrolyzed to the corresponding 1,2-diol, leaving the unreacted epoxide enantiomer in high enantiomeric excess. acs.orgunipd.it The reaction is praised for its practical advantages, such as the use of water as a reactant and the requirement of only low loadings of a recyclable, commercially available catalyst. acs.orgunipd.it For many substrates, including styrene (B11656) oxide, this method can yield both the unreacted epoxide and the diol product with enantiomeric excess values exceeding 99%. acs.org

Mechanistic studies have revealed that the high selectivity of the HKR arises from a cooperative bimetallic mechanism. acs.orgnih.govnih.gov In this process, one cobalt complex functions as a Lewis acid to activate the epoxide, while another delivers the hydroxide (B78521) nucleophile in the rate- and stereoselectivity-determining step. nih.gov

Beyond metal-catalyzed methods, enzymatic resolutions offer a powerful alternative. Epoxide hydrolases (EHs) have been employed for the enantioselective hydrolysis of racemic epoxides. For instance, a novel EH from Tsukamurella paurometabola has shown excellent enantioselectivity in the kinetic resolution of racemic phenyl glycidyl (B131873) ether and its derivatives, yielding the (R)-epoxide with over 99% ee. nih.gov Such biocatalytic approaches are valued for their high selectivity and operation under mild conditions.

Table 1: Comparison of Kinetic Resolution Methods for Terminal Epoxides

Method Catalyst/Enzyme Nucleophile Key Advantages Typical Enantiomeric Excess (ee)
Hydrolytic Kinetic Resolution (HKR) Chiral (salen)Co(III) complex Water Broad substrate scope, high selectivity, recyclable catalyst >99% for unreacted epoxide

Precursor-Specific Synthetic Routes to this compound and Functionalized Analogues

Derivatization from Substituted Oxiranes (e.g., (2R)-2-benzhydryloxirane)

The synthesis of functionalized 3,7-dioxabicyclo[4.1.0]heptane systems can be achieved starting from appropriately substituted oxiranes or their olefin precursors. A relevant example is the synthesis of (1S,4S,6R)-4-Benzhydryl-3,7-dioxabicyclo[4.1.0]heptane, an analogue of the target compound. nih.gov The synthesis begins with diphenylmethane, which is converted in several steps to an olefin intermediate. This olefin undergoes asymmetric dihydroxylation followed by selective tosylation. The resulting tosylate is then treated with a base, such as sodium hydroxide, to induce intramolecular cyclization, forming the epoxide ring and yielding the final bicyclic ether product. nih.gov This strategy highlights how a pre-existing chiral center on a precursor can direct the stereochemistry of the final bicyclic system. The formation of the fused epoxide ring via intramolecular substitution is a key step in constructing the 3,7-dioxabicyclo[4.1.0]heptane core from a linear, functionalized precursor.

Synthesis via Functionalized Cyclohexenols

A common and direct method for the synthesis of the 7-oxabicyclo[4.1.0]heptane skeleton is the epoxidation of a cyclohexene (B86901) derivative. wikipedia.org To synthesize this compound, a logical precursor would be a suitably functionalized cyclohexenol (B1201834) derivative, such as a phenyl-substituted dihydropyranol. The epoxidation of the double bond in the cyclohexene ring system leads to the formation of the fused oxirane ring.

The epoxidation is typically carried out using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent due to its reliability and stereospecificity. youtube.com The oxygen atom is generally delivered to the less sterically hindered face of the double bond. Other oxidizing systems, such as hydrogen peroxide in the presence of a metal catalyst (e.g., vanadium or manganese), can also be employed for cyclohexene epoxidation. osti.govorganic-chemistry.org The reaction can produce various products, including the desired epoxide, as well as allylic oxidation products like 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one, depending on the catalyst and reaction conditions. osti.govresearchgate.net The strategic placement of functional groups, such as hydroxyl groups from a cyclohexenol precursor, can influence the stereochemical outcome of the epoxidation and provide handles for further synthetic transformations.

Formation from Pyran-4-ones through Photochemical Pathways

Photochemical reactions provide unique pathways for the construction of strained ring systems that are often inaccessible through thermal methods. numberanalytics.com The synthesis of the oxabicyclo[4.1.0]heptane framework can be achieved through various photochemical strategies. researchgate.netrsc.org While a direct pathway from pyran-4-ones is less common, photochemical rearrangements of related heterocyclic systems are well-documented.

Preparation Involving Oxidative Transformations of Cyclopentenols

An elegant synthetic route to the 3,7-dioxabicyclo[4.1.0]heptane system involves the oxidative ring expansion of functionalized cyclopentenol (B8032323) derivatives. A patented process demonstrates this strategy for the synthesis of (1S, 2S, 6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one, a functionalized analogue. google.com

The synthesis commences with (1S, 2S)-2-methyl-3-cyclopenten-1-ol. The key steps are as follows:

Epoxidation: The double bond of the cyclopentenol is first epoxidized to form a 2-methyl-6-oxabicyclo[3.1.0]hexan-3-ol.

Oxidation: The secondary alcohol is then oxidized to the corresponding ketone, (1S, 2S, 5R)-2-methyl-6-oxabicyclo[3.1.0]hexan-3-one.

Baeyer-Villiger Oxidation: This ketone undergoes a crucial Baeyer-Villiger oxidation. This oxidative rearrangement involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent carbon atom, expanding the five-membered ring into a six-membered lactone. This step forms the (1S, 2S, 6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one.

Reduction: Finally, the ketone functionality in the newly formed ring can be reduced to the corresponding alcohol. google.com

This sequence effectively transforms a substituted cyclopentenol into the desired bicyclic ether lactone, demonstrating the power of oxidative transformations in complex scaffold synthesis.

Table 2: Summary of Precursor-Specific Synthetic Routes

Section Precursor Type Key Transformation(s) Resulting Structure Type
2.3.1 Substituted Oxirane/Olefin Asymmetric dihydroxylation, Intramolecular cyclization Functionalized 3,7-dioxabicyclo[4.1.0]heptane
2.3.2 Functionalized Cyclohexenol Epoxidation (e.g., with m-CPBA) Functionalized 7-oxabicyclo[4.1.0]heptane
2.3.3 Unsaturated Heterocycles Photochemical [2+1] cycloaddition/rearrangement Oxabicyclo[4.1.0]heptane core

Stereochemical Control and Enantiomeric Purity in Dioxabicyclo 4.1.0 Heptane Chemistry

Principles of Enantioselective Synthesis for Bicyclic Epoxides

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For bicyclic epoxides, this typically involves the asymmetric epoxidation of a prochiral olefin precursor. The fundamental principle is the use of a chiral catalyst or reagent to create a chiral environment during the reaction. This environment differentiates between the two prochiral faces of the alkene, leading to diastereomeric transition states with different energy levels. The lower energy pathway is favored, resulting in the preferential formation of one enantiomer.

Several key strategies have become cornerstones of asymmetric epoxidation:

Sharpless-Katsuki Epoxidation : This is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols, using a titanium-based catalyst and tartrate esters as the chiral ligand. wikipedia.orgrsc.org It allows for the predictable synthesis of 2,3-epoxyalcohols, which can be precursors for more complex bicyclic systems. wikipedia.orgresearchgate.net

Jacobsen-Katsuki Epoxidation : This method employs a chiral manganese-salen based catalyst and is particularly effective for the epoxidation of unfunctionalized cis-disubstituted and trisubstituted olefins. wikipedia.orgacs.org

Shi Epoxidation : An organocatalytic approach that utilizes a chiral ketone derived from fructose (B13574) to generate a chiral dioxirane (B86890) in situ, which then acts as the epoxidizing agent. wikipedia.org This method has proven effective for the highly enantioselective epoxidation of various cis-olefins and trisubstituted olefins. organic-chemistry.org

These methods convert prochiral alkenes into chiral epoxides, often with high enantiomeric excess (ee), by controlling the trajectory of the oxidant's approach to the double bond. wikipedia.org

Diastereomeric Control in Intramolecular Cyclization Reactions

The formation of the 3,7-dioxabicyclo[4.1.0]heptane ring system often involves an intramolecular cyclization step. Diastereomeric control in this process is crucial for establishing the correct relative stereochemistry of the final product. This is typically achieved by the cyclization of a carefully designed acyclic precursor, such as an epoxy alcohol, where pre-existing stereocenters direct the stereochemical outcome of the ring closure.

The regioselectivity and stereoselectivity of these cyclizations are governed by several factors:

Baldwin's Rules : These rules predict the relative favorability of different ring-closing reactions. For the formation of the six-membered tetrahydropyran (B127337) ring found in the dioxabicyclo[4.1.0]heptane structure, a 6-endo or 6-exo cyclization of an epoxy alcohol is required. While 6-endo-tet cyclizations are generally disfavored, specific catalysts and substrates can promote this pathway. rsc.org

Transition State Geometry : The cyclization often proceeds through a chair-like transition state. rsc.org The substituents on the acyclic precursor will preferentially occupy equatorial positions to minimize steric strain, thus dictating the relative stereochemistry of the newly formed bicyclic ring system. For instance, gold(I)-catalyzed cyclization of epoxy alkynes can proceed with high diastereoselectivity via such organized transition states. acs.org

Catalyst-Directed Cyclization : Metal complexes can act as templates, coordinating to functional groups like hydroxyls and epoxides to pre-organize the substrate for cyclization. This templating effect can override the inherent substrate bias and lead to highly controlled and selective ring formation. For example, cobalt(III)-salen complexes have been shown to catalyze the intramolecular cyclization of epoxy alcohols with excellent regio- and enantiocontrol. nih.gov

By controlling these factors, it is possible to synthesize specific diastereomers of the bicyclic epoxide from a common precursor.

Design and Application of Chiral Catalysts and Auxiliaries

The success of stereoselective synthesis hinges on the rational design and application of chiral catalysts and auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is removed. Chiral catalysts, on the other hand, can generate large quantities of a chiral product from a small amount of the catalyst. rsc.org

The design of these molecules focuses on creating a well-defined, three-dimensional chiral space. Key features include:

C₂-Symmetry : Many effective chiral ligands and organocatalysts possess a C₂ axis of symmetry. This reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. acs.org

Steric and Electronic Tuning : The ligands attached to a metal center or the functional groups of an organocatalyst can be modified to fine-tune the steric bulk and electronic properties. This allows for the optimization of the catalyst for a specific substrate and reaction, maximizing selectivity. rsc.org

Bifunctional Catalysis : Some catalysts possess multiple functionalities, such as both a Lewis acid and a Lewis base site. These sites can act in synergy to activate both the substrate and the reagent, leading to highly organized transition states and enhanced reactivity and selectivity. acs.org

The table below summarizes various types of chiral catalysts used in reactions relevant to the synthesis of bicyclic epoxides.

Catalyst TypeMetal/CoreChiral ComponentTypical ReactionAchieved Selectivity
Sharpless CatalystTitaniumDiethyl Tartrate (DET)Asymmetric Epoxidation of Allylic Alcohols>90% ee
Jacobsen CatalystManganeseSalen LigandAsymmetric Epoxidation of cis-OlefinsHigh ee
Shi CatalystFructose-derived Ketone(Organocatalyst)Asymmetric EpoxidationHigh ee for various olefins organic-chemistry.org
Vanadium CatalystsVanadiumChiral LigandsKinetic Resolution / EpoxidationGood to excellent ee rsc.orgacs.org
Cobalt-Salen ComplexesCobaltSalen LigandEnantioselective Cyclization of Epoxy AlcoholsHigh ee nih.gov

These catalysts, along with chiral auxiliaries like oxazolidinones used in cycloadditions nih.gov, provide a powerful toolkit for constructing the chiral framework of 6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane with high stereochemical fidelity.

Computational and Theoretical Investigations of 6 Phenyl 3,7 Dioxabicyclo 4.1.0 Heptane Systems

Analysis of Ring Strain and Conformational Preferences in Bicyclic Epoxides

Computational and theoretical investigations into 6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane provide critical insights into its molecular geometry, stability, and reactivity. The analysis of such systems is centered on understanding the inherent ring strain of the bicyclic epoxide structure and the conformational preferences dictated by the fused ring system and its substituents.

Sources and Quantification of Ring Strain

The 3,7-dioxabicyclo[4.1.0]heptane framework consists of a six-membered dihydropyran ring fused to a three-membered epoxide ring. Significant strain is inherent in this structure, primarily due to the epoxide ring. This strain arises from two main factors:

Angle Strain: The ideal bond angle for sp³-hybridized carbon atoms is approximately 109.5°. In the epoxide ring, the internal C-C-O and C-O-C bond angles are constrained to roughly 60°, creating substantial angle strain. This forces the bonding orbitals to have a "bent" character, resulting in weaker bonds and higher potential energy compared to acyclic ethers.

CompoundClassCalculated Ring Strain Energy (kcal/mol)
Cyclohexene (B86901)Monocyclic Olefin2.53
CycloocteneMonocyclic Olefin9.69
Epoxide (Oxirane)Simple Epoxide~13
Cyclopentene OxideBicyclic Epoxide7.5
3,4-Cyclohexene OxideBicyclic Epoxide2.0
NorborneneBicyclic Olefin20.1

Table 1: Comparative Ring Strain Energies (RSE) of Selected Cyclic Compounds. The data, derived from computational studies, illustrates the significant strain inherent in epoxide-containing and bicyclic systems. masterorganicchemistry.comchemrxiv.orgchemrxiv.org

Conformational Preferences of the Bicyclic Core

While direct computational studies on this compound are not extensively documented, its conformational behavior can be inferred from detailed analyses of its parent structure, 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide). nist.gov Computational and dynamic NMR spectroscopy studies have shown that cyclohexene oxide exists predominantly in two enantiomeric half-chair conformations. acs.orgyoutube.com

These half-chair conformers can interconvert through a higher-energy boat conformation, which acts as the transition state for ring inversion. acs.org Ab initio calculations indicate that for cyclohexene oxide, the energy barrier for this interconversion is relatively low. acs.org The introduction of a second oxygen atom at the 3-position, as in the 3,7-dioxabicyclo[4.1.0]heptane core, is expected to alter the geometry and energetics of these conformations but retain the fundamental half-chair preference.

ConformationMethodRelative Free Energy (kcal/mol)Interconversion Barrier (kcal/mol)
Half-Chair (1a/1b)Ab initio0.0 (most stable)4.2 - 5.0
Endo-Boat (1c)Ab initio~3.8-
Exo-Boat (1d)Ab initioHigher than endo-boat-

Table 2: Calculated Conformational Energies for Cyclohexene Oxide. The data shows the preference for the half-chair conformation and the energy barrier required for ring inversion via the boat conformer. acs.org

Influence of the Phenyl Substituent

The presence of a phenyl group at the C6 position of the 3,7-dioxabicyclo[4.1.0]heptane ring system is the primary determinant of its specific conformational preference. The bulky phenyl group will preferentially occupy a position that minimizes steric hindrance with the rest of the molecule.

In a half-chair conformation of the six-membered ring, substituents can be oriented in pseudo-axial or pseudo-equatorial positions. To avoid unfavorable steric interactions (specifically 1,3-diaxial-like interactions), the large phenyl group is expected to strongly favor the pseudo-equatorial orientation. This would lock the bicyclic system into a specific half-chair conformation where the phenyl group extends away from the ring system, thereby becoming the dominant and most stable conformer. Any ring flipping to a conformation that places the phenyl group in a more sterically hindered pseudo-axial position would be energetically unfavorable.

Strategic Applications in Organic Synthesis and Advanced Molecular Design

6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane as a Versatile Chiral Building Block

The 3,7-dioxabicyclo[4.1.0]heptane framework is a core structural element found in anhydro sugars, which are recognized as versatile chiral building blocks in organic synthesis. scribd.com These compounds, derived from carbohydrates, provide a ready source of stereochemically defined starting materials. The synthesis of a substituted derivative, (1S,2R,4R,6S)-4-Ethoxy-2-phenyl-3,7-dioxabicyclo[4.1.0]heptane, has been achieved through the epoxidation of a corresponding dihydropyran using meta-chloroperoxybenzoic acid (mCPBA). ualberta.ca This process underscores the ability to generate specific stereoisomers of the phenyl-substituted scaffold.

The value of this scaffold lies in its conformational rigidity and the predictable reactivity of the epoxide ring. The phenyl group at the 6-position introduces significant steric and electronic influence, which can be exploited to direct the outcomes of subsequent chemical transformations. The inherent chirality, often sourced from natural precursors, makes these molecules particularly useful for the asymmetric synthesis of enantiomerically pure target compounds. For instance, related chiral 7-oxabicyclo[4.1.0]heptane systems serve as key intermediates in synthesizing various bioactive molecules. jocpr.com The defined three-dimensional structure of this compound allows it to act as a template, transferring its stereochemical information to new products during synthesis.

Utilization in the Total Synthesis of Complex Natural Products and Bioactive Analogues

The 3,7-dioxabicyclo[4.1.0]heptane moiety is a key structural precursor for the synthesis of complex, biologically active molecules. A prominent example is its use in the preparation of C-glycoside inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2), such as canagliflozin, which are used in the treatment of type-2 diabetes. googleapis.com In these syntheses, a highly substituted 2,7-dioxabicyclo[4.1.0]heptane derivative, prepared from carbohydrates, serves as a crucial electrophile. google.com This intermediate undergoes a highly stereoselective ring-opening reaction with an organometallic aryl species to form the core C-arylglucoside structure of the final drug molecule. googleapis.comgoogle.com

While direct examples involving the 6-phenyl substituted variant are less common, the established synthetic routes highlight the potential of this class of compounds. The bicyclo[4.1.0]heptane skeleton, in general, is found in a number of natural products and serves as a framework for potent enzyme inhibitors. sfu.ca For example, carbocyclic analogues based on the bicyclo[4.1.0]heptane scaffold have been designed as antiviral agents. nih.govacs.org The incorporation of a phenyl group onto the dioxabicyclo[4.1.0]heptane core provides a lipophilic handle that can be used to modulate the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents derived from this scaffold.

Development of Novel Molecular Scaffolds Bearing the Dioxabicyclo[4.1.0]heptane Moiety

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry and materials science. The 3,7-dioxabicyclo[4.1.0]heptane framework provides a robust starting point for creating diverse and complex molecular architectures. The high reactivity of the strained epoxide ring is the key feature that allows this scaffold to be elaborated into a variety of other ring systems.

For instance, the related bicyclo[4.1.0]heptane core has been employed to construct novel carbocyclic nucleoside analogues, where the bicyclic system acts as a pseudosugar pattern. nih.gov This strategy aims to create molecules with enhanced biological activity and stability. Similarly, the reaction of the parent 3,7-dioxabicyclo[4.1.0]heptane with ammonium (B1175870) hydroxide (B78521) leads to the formation of trans-aminotetrahydropyranol isomers, which are themselves valuable building blocks for more complex molecules, including positive allosteric modulators of the M1 muscarinic receptor. sci-hub.se The presence of the phenyl group in this compound would be expected to direct the regioselectivity of such ring-opening reactions, providing a pathway to specific, highly functionalized tetrahydropyran (B127337) scaffolds. These resultant structures can serve as cores for creating new libraries of compounds for drug discovery. sci-hub.se

Regio- and Stereoselective Installation of Functionality in Complex Targets

A critical aspect of utilizing building blocks in organic synthesis is the ability to install new functional groups with precise control over their position (regioselectivity) and three-dimensional arrangement (stereoselectivity). The 3,7-dioxabicyclo[4.1.0]heptane scaffold excels in this regard due to the predictable nature of epoxide ring-opening reactions.

The reaction of the parent 3,7-dioxabicyclo[4.1.0]heptane with aqueous ammonium hydroxide yields a 1:1 mixture of two positional isomers, (3S,4R)-4-aminotetrahydro-2H-pyran-3-ol and (3S,4S)-3-aminotetrahydro-2H-pyran-4-ol, demonstrating the potential for regioselective functionalization. sci-hub.se More sophisticated applications are seen in the synthesis of SGLT2 inhibitors. Here, a heavily substituted 2,7-dioxabicyclo[4.1.0]heptane intermediate is reacted with a lithiated and transmetalated aryl species in the presence of a copper cyanide dilithium (B8592608) chloride complex. google.com This reaction proceeds with high stereoselectivity, yielding almost exclusively the desired trans-isomer, which is crucial for the biological activity of the final product. googleapis.comgoogle.com

The table below summarizes representative ring-opening reactions on the dioxabicyclo[4.1.0]heptane core, illustrating the control of selectivity.

PrecursorReagent(s)ConditionsProduct(s)Selectivity OutcomeRef
3,7-Dioxabicyclo[4.1.0]heptane1. NH4OH(aq)Methanol, rt(3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol and (3S,4S)-3-Aminotetrahydro-2H-pyran-4-ol1:1 mixture of regioisomers sci-hub.se
(1S,3R,4R,5S,6R)-4,5-bis(benzyloxy)-3-((benzyloxy)methyl)-2,7-dioxabicyclo[4.1.0]heptane1. Tributyllithium magnesate, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (B586799) 2. Copper cyanide dilithium chloride complexTHF, 0°C to rt(2R,3S,4R,5R,6R)-4,5-bis(benzyloxy)-6-((benzyloxy)methyl)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3-olHigh stereoselectivity for the trans-isomer google.com

These examples demonstrate that the 3,7-dioxabicyclo[4.1.0]heptane scaffold is not merely a passive framework but an active participant in directing the stereochemical and regiochemical course of reactions, making it a powerful tool for the synthesis of complex molecular targets.

Future Perspectives and Emerging Avenues in Dioxabicyclo 4.1.0 Heptane Research

Innovations in Sustainable and Green Synthetic Methodologies

The future synthesis of 6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane and its derivatives is increasingly focused on aligning with the principles of green chemistry. The goal is to develop methods that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous materials, and improving energy efficiency.

Key areas of innovation include:

Biocatalysis: The use of enzymes, such as engineered cytochromes P450 or monooxygenases, presents a highly promising green route for the stereoselective epoxidation of the precursor alkene. caltech.edu These biocatalytic systems operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering a significant environmental advantage over traditional chemical oxidants. caltech.edu Directed evolution can further tailor these enzymes to enhance their activity and selectivity for specific non-natural substrates.

Green Oxidants and Solvents: Research is shifting away from stoichiometric peroxy-acid reagents like m-CPBA, which generate significant waste, towards catalytic systems that utilize hydrogen peroxide (H₂O₂) or even molecular oxygen as the terminal oxidant. H₂O₂ is particularly attractive as its only byproduct is water. Furthermore, the exploration of benign solvents like water, supercritical CO₂, or ionic liquids, as well as solvent-free reaction conditions, is a critical goal for reducing the environmental footprint of the synthesis.

Flow Chemistry and Process Intensification: The adoption of continuous flow reactors for the synthesis of this compound offers numerous advantages in sustainability and safety. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, stoichiometry), which can lead to higher yields, reduced reaction times, and minimized byproduct formation. elsevier.com This technology also enables safer handling of hazardous reagents and facilitates easier scale-up, making the process more viable for industrial applications. elsevier.com

Advancements in Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is central to unlocking the full synthetic potential of this compound, particularly in controlling its stereochemistry. The focus is on creating catalysts that are not only highly selective and efficient but also robust and recyclable.

Asymmetric Catalysis: For the enantioselective synthesis of chiral isomers of this compound, significant advancements are anticipated in the design of chiral catalysts. Systems based on manganese (e.g., Mn-salen complexes) and iron (e.g., iron-porphyrin complexes) are well-established for asymmetric epoxidation and continue to be refined for higher enantiomeric excess (ee) and broader substrate scope. caltech.edunih.gov Future work will likely involve the development of catalysts that can effectively control the diastereoselectivity of the epoxidation on the pre-existing dioxabicycloheptane framework.

Heterogeneous and Recyclable Catalysts: To improve the sustainability and cost-effectiveness of the synthesis, there is a strong drive towards heterogeneous catalysts. Organically modified silicates (ORMOSILs), for instance, are emerging as a versatile platform. researchgate.netresearchgate.net These hybrid materials combine the stability of a silica (B1680970) matrix with tunable organic functionalities, allowing for the immobilization of active catalytic species. researchgate.netresearchgate.net Such catalysts can be easily separated from the reaction mixture and reused over multiple cycles, offering high yields and excellent thermal stability, which are ideal for industrial-scale applications. researchgate.netresearchgate.net

Dual-Catalyst Systems: More complex transformations involving the dioxabicyclo[4.1.0]heptane core may benefit from dual-catalyst systems that can perform multiple reaction steps in a single pot. For example, a cobalt-based catalytic system could be employed for the regioselective ring-opening of the epoxide, potentially in concert with another catalyst to functionalize the resulting intermediate. chemrxiv.org

Table 1: Comparison of Emerging Catalytic Systems for Epoxidation
Catalyst TypeKey AdvantagesPotential ChallengesRelevant Research Focus
Engineered Enzymes (e.g., P450)High enantioselectivity, mild conditions, green (aqueous media)Substrate specificity, operational stabilityDirected evolution for broader substrate scope caltech.edu
Chiral Mn(salen) ComplexesHigh enantiomeric excess (ee) for certain alkenes, well-studiedCatalyst cost, potential for metal leachingKinetic resolution and diastereoselective epoxidations nih.gov
Heterogeneous ORMOSILsHigh stability, reusability, suitable for flow chemistryLower activity compared to homogeneous counterpartsIntegration into industrial and sustainable processes researchgate.netresearchgate.net

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

The intersection of data science and chemistry is creating powerful new tools for accelerating research into molecules like this compound. Machine learning (ML) and artificial intelligence (AI) are shifting the paradigm from trial-and-error experimentation to data-driven, predictive chemical synthesis.

Predictive Modeling of Reactions: Supervised ML models are being developed to accurately predict the outcomes of chemical reactions. acs.org For the synthesis of this compound, an ML model could be trained on a large dataset of epoxidation reactions to predict the yield with high accuracy (e.g., R² scores of 90%) and a low mean absolute error. acs.org Other models specialize in predicting the specific site of epoxidation on a complex molecule, achieving high performance metrics (AUC > 0.9) in identifying the most likely reactive double bond. acs.orgresearchgate.net This predictive power allows researchers to screen potential substrates and conditions in silico, saving significant time and resources.

AI-Driven Retrosynthesis and Route Design: AI platforms are now capable of designing entire multi-step synthetic routes for complex target molecules. cosmeticsandtoiletries.com By integrating deep learning with retrosynthesis knowledge, these tools can propose novel and efficient pathways to this compound that a human chemist might not consider. chemrxiv.orgnih.gov Crucially, these AI systems can be optimized for various parameters beyond just yield, such as cost, step count, and sustainability metrics, aligning with the goals of green chemistry. elsevier.com

Optimization of Reaction Conditions: Neural network models can be trained on vast reaction databases to predict a full set of optimal reaction conditions, including the catalyst, solvent(s), reagents, and temperature. chemintelligence.com This approach considers the complex interplay between all components, offering a holistic prediction that can drastically reduce the experimental effort required for optimization. chemintelligence.com

Table 2: Applications of Machine Learning in Epoxidation Reaction Prediction
ML ApplicationModel TypePredicted OutcomeReported Performance Metric
Site of Epoxidation (SOE) PredictionDeep Convolutional NetworkMost probable bond to be epoxidizedArea Under Curve (AUC) > 94% acs.orgresearchgate.net
Reaction Yield PredictionSupervised ML ModelFinal reaction yield (%)R² test score of 90%; MAE of 4.7% acs.org
General Condition PredictionHierarchical Neural NetworkCatalyst, solvent, reagent, temperatureTop-10 accuracy of ~70% on large datasets chemintelligence.com

Exploration of Unconventional Reactivity and Novel Transformations

Beyond its synthesis, future research will delve into the untapped reactivity of the this compound scaffold to generate novel molecular structures. The unique combination of a phenyl group, an epoxide, and a bicyclic ether framework makes it a promising substrate for discovering new chemical transformations.

Catalytic Regioselective Ring-Opening: The epoxide moiety is a key functional handle. Future work will likely explore the use of various metal catalysts (e.g., tungsten, molybdenum, gadolinium) to achieve highly regioselective ring-opening reactions with a wide range of nucleophiles, including amines, alcohols, and halides. sci-hub.ru Controlling the regioselectivity—whether the nucleophile attacks the carbon atom closer to or further from the phenyl group—would provide access to a diverse library of highly functionalized cyclohexane (B81311) derivatives with defined stereochemistry.

Cascade Reactions: The structure of this compound is well-suited for designing cascade reactions, where a single event triggers a series of bond-forming or bond-breaking steps to rapidly build molecular complexity. For instance, an acid-mediated opening of the epoxide could generate a carbocation that is trapped intramolecularly by one of the ether oxygens, leading to a novel rearranged polycyclic scaffold. Such rearrangements have been observed in related phenyl-substituted lactams under acidic conditions. researchgate.net

Conversion to Other Functional Groups: The epoxide can be transformed into other valuable functional groups. For example, reaction with carbon disulfide or a related reagent could convert the epoxide into a cyclic trithiocarbonate, a versatile building block in its own right. arkat-usa.org Additionally, reaction with CO₂ under pressure, using specific organocatalysts, could transform the bicyclic epoxide into a corresponding bicyclic carbonate, a reaction that has been demonstrated on the parent cis-7-oxabicyclo[4.1.0]heptane system. researchgate.netmdpi.com

Table 3: Potential Novel Transformations of this compound
Reaction TypeReagents/CatalystsPotential Product ClassKey Research Goal
Regioselective AminolysisW-, Gd-, or Ni-based catalysts + AminesSubstituted Amino AlcoholsControl of regioselectivity and stereospecificity sci-hub.ru
Acid-Mediated RearrangementStrong acids (e.g., Triflic Acid)Novel Polycyclic EthersDiscovery of new molecular scaffolds researchgate.net
Carbonate FormationCO₂, Organocatalyst + Co-catalystBicyclic CarbonatesCO₂ utilization and synthesis of new monomers researchgate.netmdpi.com
Trithiocarbonate FormationPotassium Ethyl XanthogenateCyclic TrithiocarbonatesSynthesis of sulfur-containing heterocycles arkat-usa.org

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for bicyclo[4.1.0]heptane derivatives, and how can they be adapted for 6-phenyl-3,7-dioxabicyclo systems?

  • Methodological Answer : Bicyclo[4.1.0]heptane cores are typically synthesized via cyclopropanation reactions. For example, oxidative cyclopropanation of enynes under transition-metal-free conditions can yield functionalized derivatives (e.g., azabicyclo[4.1.0]heptanes) through radical pathways . Phase transfer catalysis (e.g., using benzyl triethylammonium chloride with NaOH/CHCl₃) has also been employed for dichloronorcarane synthesis, suggesting adaptability for oxygenated analogs . For 6-phenyl-3,7-dioxabicyclo systems, introducing phenyl and oxygen substituents may require tailored precursors, such as phenyl-substituted enynes or epoxides, followed by stereoselective ring closure.

Q. How is structural characterization of bicyclo[4.1.0]heptane derivatives performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical. High-resolution MS (e.g., ESI-MS) confirms molecular weight and fragmentation patterns . NMR (¹H, ¹³C, and 2D techniques like COSY/NOESY) resolves substituent positions and ring junction stereochemistry. For example, coupling constants in ¹H NMR distinguish cis/trans isomers, while NOE correlations validate spatial arrangements . X-ray crystallography may further resolve ambiguities in complex cases.

Advanced Research Questions

Q. What mechanistic insights exist for cyclopropanation reactions forming bicyclo[4.1.0]heptane derivatives?

  • Methodological Answer : Radical pathways are proposed for transition-metal-free syntheses. Real-time ESI-MS monitoring of intermediates (e.g., radical species or transient adducts) supports stepwise mechanisms involving enyne activation, cyclization, and oxidation . Kinetic studies and isotope labeling (e.g., ¹³C tracing) can elucidate rate-determining steps and bond-forming sequences. Computational modeling (DFT) further validates proposed transition states and energy barriers .

Q. How do computational studies enhance understanding of bicyclo[4.1.0]heptane stability and reactivity?

  • Methodological Answer : Molecular mechanics calculations (e.g., MM2/MM3 force fields) predict strain energies and isomer stability. For example, cis-bicyclo[4.1.0]heptane exhibits lower strain (27.2 kcal/mol) compared to trans isomers (54.1 kcal/mol), influencing their reactivity in ring-opening reactions . Density functional theory (DFT) simulations assess electronic effects of substituents (e.g., phenyl or oxygen groups) on charge distribution and reaction pathways.

Q. What strategies are employed to functionalize bicyclo[4.1.0]heptane scaffolds for biological activity studies?

  • Methodological Answer : Post-synthetic modifications include nucleophilic ring-opening (e.g., with amines or thiols) or electrophilic additions. For instance, oxabicyclo[4.1.0]heptane nucleosides were synthesized via glycosylation of sugar derivatives with uracil, yielding analogs tested for apoptotic activity . Introducing bioisosteres (e.g., replacing oxygen with sulfur) or appending pharmacophores (e.g., aryl groups) can modulate bioavailability and target interactions.

Data Contradictions and Validation

  • Synthesis Yields : Phase transfer catalysis (PTC) methods report higher yields (~70%) for dichloronorcarane compared to radical pathways (~50%) , possibly due to milder conditions. Researchers should optimize solvent systems (e.g., aqueous/organic biphasic for PTC) and catalysts to balance efficiency and selectivity.
  • Stereochemical Outcomes : Computational predictions and experimental data on cis/trans ratios may diverge due to solvent effects or kinetic vs. thermodynamic control. Systematic screening of reaction conditions (temperature, catalysts) is advised to achieve desired stereochemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.